molecular formula C12H12N2O4S B11453899 {[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

Cat. No.: B11453899
M. Wt: 280.30 g/mol
InChI Key: VJAIUAWBBNEUHG-UHFFFAOYSA-N
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Description

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETIC ACID is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the methoxyphenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETIC ACID typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of hydrazides with carbon disulfide in the presence of a base to form the oxadiazole ring. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of environmentally benign solvents and reagents can contribute to the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETIC ACID is unique due to the presence of both the oxadiazole ring and the methoxyphenyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H12N2O4S/c1-17-9-4-2-8(3-5-9)6-10-13-14-12(18-10)19-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

VJAIUAWBBNEUHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)O

Origin of Product

United States

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